molecular formula C15H20ClNO2 B13863135 Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B13863135
M. Wt: 281.78 g/mol
InChI Key: HOMFKEKEFUWXGK-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is carried out in an aprotic polar solvent, such as dimethylformamide (DMF), and requires a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, such as neuroprotective agents and anti-inflammatory drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate is unique due to its specific piperidine ring structure combined with the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12/h4-7,17H,2-3,8-11H2,1H3

InChI Key

HOMFKEKEFUWXGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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